molecular formula C14H16O2 B13990674 Methyl 3,5-dicyclopropylbenzoate

Methyl 3,5-dicyclopropylbenzoate

Cat. No.: B13990674
M. Wt: 216.27 g/mol
InChI Key: ANEKFDWYVVCHDW-UHFFFAOYSA-N
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Description

Methyl 3,5-dicyclopropylbenzoate is a benzoate ester derivative featuring cyclopropyl substituents at the 3 and 5 positions of the aromatic ring. The compound’s ester moiety enhances lipophilicity compared to carboxylic acids, making it suitable as an intermediate in organic synthesis or pharmaceuticals.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 3,5-dicyclopropylbenzoate

InChI

InChI=1S/C14H16O2/c1-16-14(15)13-7-11(9-2-3-9)6-12(8-13)10-4-5-10/h6-10H,2-5H2,1H3

InChI Key

ANEKFDWYVVCHDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dicyclopropylbenzoate typically involves the esterification of 3,5-dicyclopropylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dicyclopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 3,5-dicyclopropylbenzoic acid.

    Reduction: 3,5-dicyclopropylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Methyl 3,5-dicyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-dicyclopropylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Methyl 3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (Compound 5e)
  • Structure: Contains a triazine core with chlorophenol and phenoxy substituents, linked to a methyl benzoate group .
  • Synthesis: Prepared via a three-step procedure using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate under mild conditions (35°C, DIPEA as a base) .
  • Key Differences: The triazine ring introduces polarizable π-electrons and hydrogen-bonding sites, enhancing reactivity in nucleophilic substitutions. Chlorophenol substituents increase electrophilicity, contrasting with the electron-rich cyclopropyl groups in Methyl 3,5-dicyclopropylbenzoate.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: A dihydroxycinnamic acid with a propenoic acid chain and catechol moiety .
  • Properties : Yellow crystalline solid with high polarity due to hydroxyl groups, enabling hydrogen bonding and antioxidant activity .
  • Key Differences: The carboxylic acid group in caffeic acid grants water solubility at physiological pH, unlike the ester group in this compound. Cyclopropyl groups in the latter compound reduce steric hindrance compared to caffeic acid’s propenoic chain.

Physicochemical Properties

Property This compound (Inferred) Compound 5e Caffeic Acid
Molecular Weight ~246 g/mol (estimated) 449.86 g/mol 180.16 g/mol
Functional Groups Ester, cyclopropyl Triazine, chlorophenol Carboxylic acid, catechol
Solubility Low in water (high lipophilicity) Likely moderate in DCM High in polar solvents
Thermal Stability High (cyclopropyl rigidity) Moderate (triazine hydrolysis risk) Moderate (decarboxylation at high temps)

Research Findings and Trends

  • Synthetic Challenges : Cyclopropyl-substituted benzoates require controlled conditions to avoid ring-opening reactions, whereas triazine derivatives demand precise stoichiometry to prevent side reactions .
  • Biological Relevance : Caffeic acid’s antioxidant properties are well-documented, but this compound’s bioactivity remains unexplored, highlighting a research gap .

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